4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole
Overview
Description
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromobenzyloxy group attached to the pyrazole ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole typically involves the following steps:
Formation of 4-Bromobenzyl Alcohol: This can be achieved by the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Conversion to 4-Bromobenzyl Chloride: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl chloride using thionyl chloride or phosphorus tribromide.
Formation of 4-(4-Bromobenzyloxy)benzaldehyde: This involves the reaction of 4-bromobenzyl chloride with sodium hydroxide and formaldehyde.
Synthesis of this compound: The final step involves the reaction of 4-(4-bromobenzyloxy)benzaldehyde with propylhydrazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyloxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation Reactions: Products include ketones, carboxylic acids, and aldehydes.
Reduction Reactions: Products include alcohols and amines.
Scientific Research Applications
4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: An organobromine compound with similar reactivity.
4-Bromobenzyl Chloride: Used as an intermediate in the synthesis of various organic compounds.
4-Bromobenzyl Alcohol: A precursor in the synthesis of 4-(4-Bromobenzyloxy)-1-propyl-1H-pyrazole.
Uniqueness
This compound is unique due to the presence of both a bromobenzyloxy group and a propyl group attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-1-propylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-2-7-16-9-13(8-15-16)17-10-11-3-5-12(14)6-4-11/h3-6,8-9H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVXLVYVAWSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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